molecular formula C15H22ClNO B3846713 1-[5-(4-chlorophenoxy)pentyl]pyrrolidine

1-[5-(4-chlorophenoxy)pentyl]pyrrolidine

Cat. No.: B3846713
M. Wt: 267.79 g/mol
InChI Key: WRFHNWLEAOFJIR-UHFFFAOYSA-N
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Description

1-[5-(4-Chlorophenoxy)pentyl]pyrrolidine is a pyrrolidine derivative featuring a pentyl chain substituted with a 4-chlorophenoxy group at the terminal position. Pyrrolidine, a five-membered saturated heterocycle, serves as a common pharmacophore in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. This compound is structurally analogous to several bioactive molecules, making it a subject of interest in drug discovery and chemical synthesis .

Properties

IUPAC Name

1-[5-(4-chlorophenoxy)pentyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c16-14-6-8-15(9-7-14)18-13-5-1-2-10-17-11-3-4-12-17/h6-9H,1-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFHNWLEAOFJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-chlorophenoxy)pentyl]pyrrolidine typically involves the reaction of 4-chlorophenol with 1-bromopentane to form 4-chlorophenoxypentane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(4-Chlorophenoxy)pentyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom

Scientific Research Applications

1-[5-(4-Chlorophenoxy)pentyl]pyrrolidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[5-(4-chlorophenoxy)pentyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The 4-chlorophenoxy group may enhance the compound’s binding affinity and specificity towards certain biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine (CAS 91-82-7)
  • Structure : A pyrrolidine linked to a 4-chlorophenyl group via a conjugated butenyl chain and an additional phenyl substituent.
  • Key Differences :
    • The butenyl linker introduces rigidity compared to the flexible pentyl chain in the target compound.
    • The phenyl substituent at the 3-position enhances lipophilicity (predicted logP >4).
  • Implications : The conjugated system may alter electronic properties, affecting receptor binding. The phenyl group could increase steric hindrance, reducing bioavailability .
1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine (CHEMBL289855)
  • Structure: Replaces the 4-chlorophenoxy group with a 4-nitrophenoxy moiety.
  • Key Differences :
    • Nitro group (stronger electron-withdrawing) vs. chloro (moderate electron-withdrawing).
    • Molecular weight: 278.35 g/mol vs. ~300 g/mol (estimated for target compound).
    • Hydrogen bond acceptors: 4 (nitro) vs. 2 (chloro).
  • Implications : The nitro group may enhance oxidative metabolism but reduce stability. Increased hydrogen bonding could improve target affinity .
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide
  • Structure : Pyrrolidine connected to 4-chlorophenyl via a carboxamide group.
  • Key Differences: Carboxamide linker introduces hydrogen bond donors/acceptors, unlike the ether linkage in the target compound.
  • Implications : Carboxamide may improve solubility but limit membrane permeability. Reported in medicinal chemistry for antimicrobial applications .
1-[3-(4-Chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbonyl]pyrrolidine
  • Structure : Features a thiophene-carbonyl group substituted with 4-chlorophenyl and methylsulfanyl.
  • Key Differences :
    • Thiophene ring (aromatic heterocycle) vs. benzene in the target compound.
    • Sulfur atoms enhance π-π stacking and alter electronic properties.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Key Substituents
1-[5-(4-Chlorophenoxy)pentyl]pyrrolidine C₁₅H₂₀ClNO ~265.8 (estimated) ~3.5 2 4-Chlorophenoxy, pentyl
1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine C₂₀H₂₂ClN 287.8 >4.0 1 Conjugated butenyl, phenyl
1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine C₁₅H₂₂N₂O₃ 278.35 3.8 4 4-Nitrophenoxy
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide C₁₁H₁₃ClN₂O 224.7 1.2 3 Carboxamide
Thiophene-carbonyl derivative C₁₆H₁₆ClNOS₂ 337.89 3.1 3 Thiophene, methylsulfanyl

Notes:

  • The pentyl chain in the target compound balances flexibility and lipophilicity, favoring membrane penetration.
  • Nitro and carboxamide groups increase polarity but may limit blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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